2-Cyclopropylanthracene
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Overview
Description
2-Cyclopropylanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of a cyclopropyl group attached to the anthracene core. Anthracene itself is a well-known aromatic hydrocarbon consisting of three fused benzene rings. The addition of a cyclopropyl group introduces strain and unique reactivity to the molecule, making it an interesting subject for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylanthracene typically involves the cyclopropanation of anthracene derivatives. One common method is the reaction of anthracene with cyclopropyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylanthracene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce the aromatic rings or the cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ring-opened products and other oxidized derivatives.
Reduction: Reduced forms of the anthracene core or cyclopropyl group.
Substitution: Halogenated or nitro-substituted anthracene derivatives
Scientific Research Applications
2-Cyclopropylanthracene has several applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropylanthracene involves its interaction with molecular targets through its aromatic and cyclopropyl groups. The cyclopropyl group introduces strain, making the molecule more reactive and capable of undergoing various chemical transformations. This reactivity can be harnessed in biological systems to interact with enzymes, receptors, or other macromolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Cyclopropylnaphthalene: Similar in structure but with a naphthalene core instead of anthracene.
Cyclopropylbenzene: Contains a single benzene ring with a cyclopropyl group.
Cyclopropylphenanthrene: Another polycyclic aromatic hydrocarbon with a cyclopropyl group attached to a phenanthrene core
Uniqueness: 2-Cyclopropylanthracene is unique due to the combination of the cyclopropyl group and the anthracene core. This combination introduces significant strain and reactivity, making it a valuable compound for studying the effects of strain on aromatic systems and for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C17H14 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-cyclopropylanthracene |
InChI |
InChI=1S/C17H14/c1-2-4-14-10-17-11-15(12-5-6-12)7-8-16(17)9-13(14)3-1/h1-4,7-12H,5-6H2 |
InChI Key |
USBQDLPRTRCSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
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